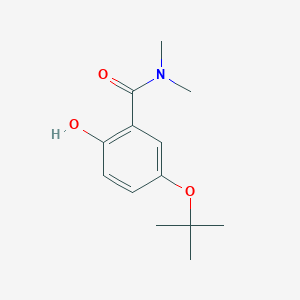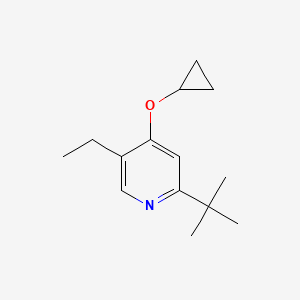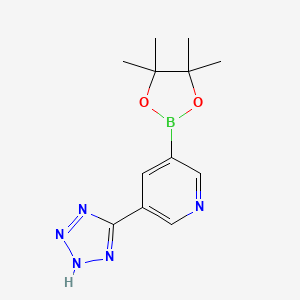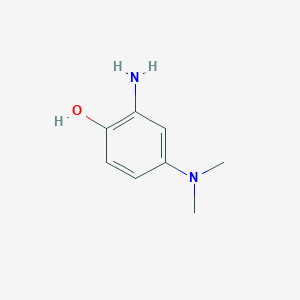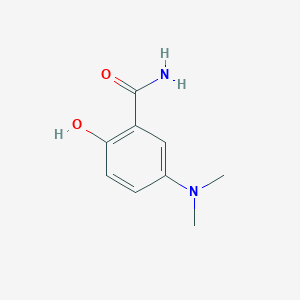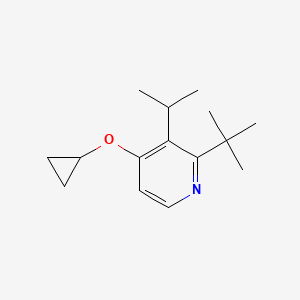
2-Chloro-4-cyclopropoxy-5-isopropoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-cyclopropoxy-5-isopropoxypyridine is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol This compound is characterized by the presence of a pyridine ring substituted with chloro, cyclopropoxy, and isopropoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopropoxy-5-isopropoxypyridine typically involves the reaction of 2-chloro-5-nitropyridine with cyclopropanol and isopropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitro group is replaced by the cyclopropoxy and isopropoxy groups. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Chloro-4-cyclopropoxy-5-isopropoxypyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of 2-cyclopropoxy-5-isopropoxypyridine.
Substitution: Formation of substituted pyridines with various functional groups.
科学的研究の応用
2-Chloro-4-cyclopropoxy-5-isopropoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Chloro-4-cyclopropoxy-5-isopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
2-Chloro-5-cyclopropoxy-4-isopropoxypyridine: Similar structure but different substitution pattern.
2-Chloro-4-methoxypyridine: Similar pyridine ring with different alkoxy substitution.
2-Chloro-4-ethoxypyridine: Similar pyridine ring with ethoxy substitution.
Uniqueness
2-Chloro-4-cyclopropoxy-5-isopropoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both cyclopropoxy and isopropoxy groups on the pyridine ring makes it a valuable intermediate for synthesizing diverse organic compounds.
特性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
2-chloro-4-cyclopropyloxy-5-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14ClNO2/c1-7(2)14-10-6-13-11(12)5-9(10)15-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChIキー |
KRMPLKRZJBCNPG-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CN=C(C=C1OC2CC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


